tert-Butyldimethylsiloxychloromethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

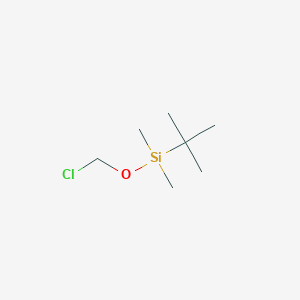

Tert-Butyldimethylsiloxychloromethane is an organosilicon compound with the molecular formula C₇H₁₇ClOSi. It is widely used in organic synthesis, particularly as a protecting reagent for alcohols, amines, and carboxylic acids. This compound is known for its stability and effectiveness in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-Butyldimethylsiloxychloromethane can be synthesized by reacting tert-butyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of tert-butyl dimethylsilane. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification through distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyldimethylsiloxychloromethane primarily undergoes substitution reactions. It reacts with alcohols, amines, and carboxylic acids to form tert-butyldimethylsilyl ethers, amides, and esters, respectively .

Common Reagents and Conditions

Amines: Reacts with amines under mild conditions to form tert-butyldimethylsilyl amides.

Carboxylic Acids: Reacts with carboxylic acids to form tert-butyldimethylsilyl esters.

Major Products

The major products formed from these reactions are tert-butyldimethylsilyl ethers, amides, and esters, which are commonly used as intermediates in organic synthesis .

Applications De Recherche Scientifique

Tert-Butyldimethylsiloxychloromethane has a wide range of applications in scientific research:

Chemistry: Used as a protecting reagent for alcohols, amines, and carboxylic acids in organic synthesis.

Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics and cholesterol-lowering drugs.

Industry: Used in the production of silicon-based nanocomposites for photocatalytic systems.

Mécanisme D'action

Tert-Butyldimethylsiloxychloromethane exerts its effects by forming stable silyl ethers, amides, and esters. The compound reacts with hydroxyl, amino, and carboxyl groups, replacing the hydrogen atom with a tert-butyldimethylsilyl group. This modification protects the functional groups from unwanted reactions during subsequent synthetic steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl Chloride: Less bulky and less stable compared to tert-Butyldimethylsiloxychloromethane.

Triisopropylsilyl Chloride: More bulky and more stable, but less reactive.

Tert-Butyldiphenylsilyl Chloride: Similar stability but more selective in reactions.

Uniqueness

This compound is unique due to its balance of stability and reactivity. It provides effective protection for functional groups while being relatively easy to remove under mild conditions .

Activité Biologique

Tert-Butyldimethylsiloxychloromethane (TBDMS-CM) is a siloxane compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with TBDMS-CM, drawing from diverse scientific literature.

Chemical Structure and Properties

TBDMS-CM is characterized by its siloxane backbone and chloromethyl functional group. Its chemical structure can be represented as follows:

where n represents the number of methylene units. The presence of the chloromethyl group suggests potential reactivity, particularly in biological systems.

Biological Activity Overview

Research indicates that TBDMS-CM exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that TBDMS-CM may possess antitumor properties, potentially through mechanisms involving DNA interaction and cellular signaling pathways.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Genotoxicity : Investigations into the genotoxic effects of TBDMS-CM reveal that it may induce DNA damage, which could contribute to its antitumor efficacy but also raise concerns regarding mutagenicity.

The biological activity of TBDMS-CM can be attributed to several mechanisms:

- DNA Interaction : TBDMS-CM may interact with DNA, leading to strand breaks or cross-linking, similar to other chloroethylating agents. This interaction is crucial for its potential antitumor effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in increased ROS levels that can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that TBDMS-CM may interfere with the cell cycle, particularly at the G2/M checkpoint, thereby inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBDMS-CM:

- Case Study 1 : A study published in Cancer Research examined the effects of TBDMS-CM on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. The study also reported increased apoptosis as evidenced by Annexin V staining and caspase activation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

- Case Study 2 : An investigation into the genotoxic effects of TBDMS-CM was conducted using primary cultures of human lymphocytes. The study found that exposure to TBDMS-CM at concentrations of 100 µM resulted in a significant increase in micronuclei formation, suggesting a genotoxic effect.

Comparative Analysis

To provide further insights into the biological activity of TBDMS-CM, a comparison with related compounds is beneficial. Below is a table summarizing key biological activities observed in similar siloxane compounds.

| Compound | Antitumor Activity | Cytotoxicity | Genotoxicity |

|---|---|---|---|

| This compound (TBDMS-CM) | Yes | High | Yes |

| Dimethylsilanol | Moderate | Moderate | Low |

| Chloromethylphenylsiloxane | High | High | Yes |

Propriétés

IUPAC Name |

tert-butyl-(chloromethoxy)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-7(2,3)10(4,5)9-6-8/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFKXATVSYTQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119451-80-8 |

Source

|

| Record name | tert-butyl(chloromethoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.